4-(Sec-butylamino)-3-nitrobenzoic acid
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Overview
Description
4-(Sec-butylamino)-3-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. It features a nitro group and a sec-butylamino group attached to a benzene ring, making it a compound of interest in various chemical and biological studies. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sec-butylamino)-3-nitrobenzoic acid typically involves a multi-step process:
Amination: The nitrobenzoic acid is then subjected to a reduction reaction to convert the nitro group to an amino group. This can be done using reducing agents such as iron powder and hydrochloric acid.
Alkylation: The amino group is then alkylated with sec-butyl halide in the presence of a base like sodium hydroxide to form the sec-butylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Sec-butylamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The sec-butyl group can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or iron powder with hydrochloric acid.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products
Reduction: Formation of 4-(Sec-butylamino)-3-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Oxidation: Formation of sec-butyl alcohol or sec-butyl ketone derivatives.
Scientific Research Applications
4-(Sec-butylamino)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Sec-butylamino)-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrobenzoic acid: Lacks the sec-butylamino group, making it less hydrophobic and potentially less bioactive.
4-(Tert-butylamino)-3-nitrobenzoic acid: Contains a tert-butyl group instead of a sec-butyl group, which may result in different steric and electronic effects.
3-Nitrobenzoic acid: Lacks both the amino and sec-butyl groups, making it less reactive in certain chemical reactions.
Uniqueness
4-(Sec-butylamino)-3-nitrobenzoic acid is unique due to the presence of both the sec-butylamino and nitro groups, which confer distinct chemical reactivity and potential biological activity. The sec-butyl group provides steric hindrance and hydrophobicity, while the nitro group offers electron-withdrawing properties, making the compound versatile in various applications.
Properties
IUPAC Name |
4-(butan-2-ylamino)-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-7(2)12-9-5-4-8(11(14)15)6-10(9)13(16)17/h4-7,12H,3H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBNOZHZXARJLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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